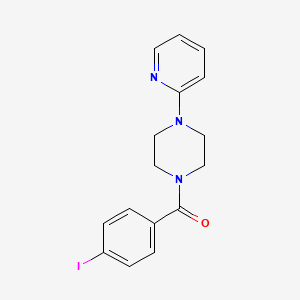![molecular formula C19H23N5O2 B5966811 4-[6-(4-benzoyl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B5966811.png)
4-[6-(4-benzoyl-1-piperazinyl)-4-pyrimidinyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[6-(4-benzoyl-1-piperazinyl)-4-pyrimidinyl]morpholine, also known as BML-210, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective antagonist of the cannabinoid receptor CB2, which plays a crucial role in the regulation of the immune system and inflammation. In
Mecanismo De Acción
4-[6-(4-benzoyl-1-piperazinyl)-4-pyrimidinyl]morpholine acts as a selective antagonist of the CB2 receptor, which is involved in the regulation of immune function and inflammation. When 4-[6-(4-benzoyl-1-piperazinyl)-4-pyrimidinyl]morpholine binds to the CB2 receptor, it blocks the activation of the receptor by endogenous cannabinoids, leading to a decrease in immune cell activation and inflammation.
Biochemical and Physiological Effects
4-[6-(4-benzoyl-1-piperazinyl)-4-pyrimidinyl]morpholine has been shown to have a number of biochemical and physiological effects, particularly in the regulation of immune function and inflammation. Studies have demonstrated that 4-[6-(4-benzoyl-1-piperazinyl)-4-pyrimidinyl]morpholine can decrease the production of pro-inflammatory cytokines and chemokines, as well as reduce the activation of immune cells such as macrophages and T cells. In addition, 4-[6-(4-benzoyl-1-piperazinyl)-4-pyrimidinyl]morpholine has been shown to have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[6-(4-benzoyl-1-piperazinyl)-4-pyrimidinyl]morpholine in lab experiments is its selectivity for the CB2 receptor, which allows for the specific study of the effects of CB2 receptor activation on immune function and inflammation. In addition, 4-[6-(4-benzoyl-1-piperazinyl)-4-pyrimidinyl]morpholine has been shown to have low toxicity and good bioavailability, making it a potentially useful therapeutic agent. However, one limitation of using 4-[6-(4-benzoyl-1-piperazinyl)-4-pyrimidinyl]morpholine in lab experiments is its relatively high cost, which may limit its use in certain research settings.
Direcciones Futuras
There are many possible future directions for research on 4-[6-(4-benzoyl-1-piperazinyl)-4-pyrimidinyl]morpholine and its potential applications in scientific research. One area of future research could focus on the development of more potent and selective CB2 receptor antagonists, which could have even greater therapeutic potential. In addition, further studies could explore the potential uses of 4-[6-(4-benzoyl-1-piperazinyl)-4-pyrimidinyl]morpholine in the treatment of other inflammatory diseases, as well as its effects on other physiological systems beyond the immune system. Finally, future research could also explore the potential uses of 4-[6-(4-benzoyl-1-piperazinyl)-4-pyrimidinyl]morpholine in combination with other therapeutic agents, in order to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 4-[6-(4-benzoyl-1-piperazinyl)-4-pyrimidinyl]morpholine involves a multistep process that begins with the preparation of 4-(4-chlorophenyl)pyrimidine. This intermediate is then reacted with benzoyl chloride in the presence of a base to form 4-(4-benzoylphenyl)pyrimidine. The next step involves the reaction of 4-(4-benzoylphenyl)pyrimidine with morpholine in the presence of a base to form 4-(4-benzoylphenyl)-1-morpholinopyrimidine. Finally, the addition of piperazine to 4-(4-benzoylphenyl)-1-morpholinopyrimidine in the presence of a base yields 4-[6-(4-benzoyl-1-piperazinyl)-4-pyrimidinyl]morpholine (4-[6-(4-benzoyl-1-piperazinyl)-4-pyrimidinyl]morpholine).
Aplicaciones Científicas De Investigación
4-[6-(4-benzoyl-1-piperazinyl)-4-pyrimidinyl]morpholine has been used in various scientific research applications, particularly in the study of the cannabinoid receptor CB2. This compound has been shown to selectively bind to CB2 receptors, which are primarily found in immune cells and play a key role in the regulation of inflammation. 4-[6-(4-benzoyl-1-piperazinyl)-4-pyrimidinyl]morpholine has been used to study the effects of CB2 receptor activation on immune cell function, as well as its potential therapeutic applications in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c25-19(16-4-2-1-3-5-16)24-8-6-22(7-9-24)17-14-18(21-15-20-17)23-10-12-26-13-11-23/h1-5,14-15H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLNEDWQTOTNDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3-benzodioxol-5-yl)-N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-4-piperidinamine](/img/structure/B5966734.png)
![2-({5-[2-(3-allyl-2-hydroxybenzylidene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5966744.png)

![methyl 2-{[(3,5-dimethyl-1-piperidinyl)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B5966762.png)
![2-methyl-5-{6-[(2-methylcyclohexyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5966772.png)

![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylacetamide](/img/structure/B5966778.png)
![1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone](/img/structure/B5966783.png)
![7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5966788.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone](/img/structure/B5966801.png)
![N~1~-(2-furylmethyl)-N~1~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5966802.png)
![ethyl [4-(benzoylamino)-3,5-dimethyl-1H-pyrazol-1-yl]acetate](/img/structure/B5966812.png)
![N-(4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenyl)acetamide](/img/structure/B5966819.png)
![2-hydroxybenzaldehyde [4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5966825.png)